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Compound of Interest

2-amino-2-(4-bromophenyl)acetic
Acid

Cat. No.: B167152

Compound Name:

CAS Number: 71079-03-3

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic
acid, a non-proteinogenic amino acid that serves as a valuable building block in
pharmaceutical and chemical research. This document is intended for researchers, scientists,
and drug development professionals, offering detailed information on its physicochemical
properties, synthesis, chiral resolution, and analytical characterization.

Physicochemical and Safety Data

Quantitative data for 2-amino-2-(4-bromophenyl)acetic acid is summarized in the tables
below for easy reference and comparison.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 71079-03-3 [1]
Molecular Formula CsHsBrNO2 [1][2]
Molecular Weight 230.06 g/mol [11[2]
Melting Point 273-274 °C [3]
Boiling Point (Predicted) 363.2+32.0°C [3]
Density (Predicted) 1.673 + 0.06 g/cm?3 [3]

pKa (Predicted) 1.81+0.10 [4]

Table 2: Safety Information

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

GHS classification information is based on notifications to the ECHA C&L Inventory.

Synthesis and Chiral Resolution

The synthesis of 2-amino-2-(4-bromophenyl)acetic acid typically proceeds via a racemic
route, followed by chiral resolution to isolate the desired enantiomer. The Strecker synthesis is
a common and adaptable method for producing the racemic mixture.

Experimental Protocol: Racemic Synthesis via Strecker
Reaction

This protocol is a generalized procedure based on the well-established Strecker synthesis of a-
amino acids.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.scbt.com/p/2-amino-2-4-bromophenyl-acetic-acid-71079-03-3
https://www.scbt.com/p/2-amino-2-4-bromophenyl-acetic-acid-71079-03-3
https://pubchem.ncbi.nlm.nih.gov/compound/2764157
https://www.scbt.com/p/2-amino-2-4-bromophenyl-acetic-acid-71079-03-3
https://pubchem.ncbi.nlm.nih.gov/compound/2764157
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6305635.htm?N=Global
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6305635.htm?N=Global
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6305635.htm?N=Global
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6967040.aspx
https://www.benchchem.com/product/b167152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

4-bromobenzaldehyde

o Ammonium chloride (NH4Cl)

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)
e Methanol

o Water

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

Procedure:

¢ Imine Formation: In a suitable reaction vessel, dissolve 4-bromobenzaldehyde in methanol.
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium
cyanide. Stir the mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC).

e a-Aminonitrile Formation: The initial reaction forms an intermediate a-aminonitrile, which may
precipitate from the solution.

e Hydrolysis: Once the formation of the a-aminonitrile is complete, the reaction mixture is
subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated
HCI) and heating the mixture to reflux for several hours. Alternatively, basic hydrolysis can be
performed using a solution of sodium hydroxide.

e |solation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is then
carefully adjusted to the isoelectric point of 2-amino-2-(4-bromophenyl)acetic acid, which
will cause the product to precipitate out of the solution. The solid product is collected by
filtration, washed with cold water, and then with a small amount of a non-polar solvent like
diethyl ether to remove organic impurities. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., water/ethanol).
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Generalized Strecker Synthesis Workflow
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Caption: Generalized workflow for the Strecker synthesis.
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Experimental Protocol: Chiral Resolution via
Diastereomeric Salt Formation

This protocol outlines a general procedure for separating the enantiomers of racemic 2-amino-
2-(4-bromophenyl)acetic acid.

Materials:

Racemic 2-amino-2-(4-bromophenyl)acetic acid

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or a chiral amine)

Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

Hydrochloric acid (HCI)

Sodium hydroxide (NaOH)
Procedure:

» Salt Formation: Dissolve the racemic amino acid in a suitable solvent, heating if necessary.
In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the
resolving agent solution to the amino acid solution.

o Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a
refrigerator, to induce the crystallization of one of the diastereomeric salts. The choice of
solvent is crucial, as it should provide a significant solubility difference between the two
diastereomeric salts.[5]

 Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small
amount of cold solvent. The enantiomeric purity of the crystallized salt can be improved by
recrystallization.[5]

 Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the
pH with an acid (e.g., HCI) or a base (e.g., NaOH) to break the salt and precipitate the free,
enantiomerically enriched amino acid.[5]
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» Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry
under vacuum. The other enantiomer can often be recovered from the mother liquor.

Chiral Resolution Workflow
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Caption: Workflow for chiral resolution via diastereomeric salt formation.
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Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the
purity and enantiomeric excess of 2-amino-2-(4-bromophenyl)acetic acid.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general framework for the chiral HPLC analysis of 2-amino-2-(4-
bromophenyl)acetic acid. Method development will be necessary to optimize the separation.

Instrumentation and Materials:
o HPLC system with a UV detector

o Chiral stationary phase (CSP) column (e.g., a Pirkle-type column like (R,R) Whelk-O1, or a
polysaccharide-based column)[6]

» Mobile phase solvents (e.g., n-hexane, ethanol, trifluoroacetic acid, isopropyl amine)[6]
o Sample of 2-amino-2-(4-bromophenyl)acetic acid
Procedure:

o Sample Preparation: Prepare a stock solution of the amino acid sample in the mobile phase
or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through
a 0.22 um syringe filter before injection.

e Instrumentation Setup:

o Column: Install the chiral column and equilibrate it with the mobile phase until a stable
baseline is achieved.

o Mobile Phase: A typical mobile phase for normal-phase chiral separations could be a
mixture of n-hexane and ethanol with small amounts of additives like trifluoroacetic acid
(TFA) and a basic modifier like isopropyl amine to improve peak shape and resolution.[6]

o Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
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o Detection: Set the UV detector to a wavelength where the phenyl ring has strong
absorbance (e.g., 220 nm).

e Analysis: Inject a standard volume of the prepared sample (e.g., 10 yL). Record the
chromatogram. The two enantiomers should elute as separate peaks.

» Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the
two enantiomers using the formula: % ee = [|Areax - Areaz| / (Area1 + Areaz)] x 100.
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Chiral HPLC Analysis Workflow
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Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development
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While 2-amino-2-(4-bromophenyl)acetic acid itself may not be a therapeutic agent, it serves
as a crucial scaffold for the synthesis of biologically active molecules. The 4-bromophenyl
moiety is a common feature in various pharmaceutical compounds. For instance, derivatives of
2-amino-4-(4-bromophenyl)-1,3-thiazole have shown antimicrobial activity.[7] Furthermore, the
related 4-bromophenylacetic acid is a known growth inhibitory substance. A notable example of
a 4-bromophenyl-containing drug is SC-558, a potent and highly selective COX-2 inhibitor.[8]
This highlights the potential of using 2-amino-2-(4-bromophenyl)acetic acid as a starting
material for developing novel enzyme inhibitors and other therapeutic agents.
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Role in Drug Discovery
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Caption: Conceptual pathway from building block to drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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